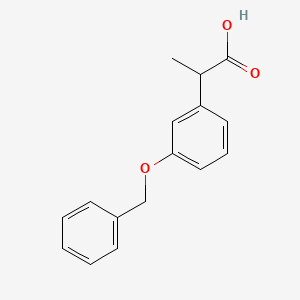

2-(3-Benzyloxyphenyl)propionic acid

Übersicht

Beschreibung

2-(3-Benzyloxyphenyl)propionic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of propionic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-benzyloxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)propionic acid can be achieved through several methods. One common approach involves the reaction of 1-ethenyl-3-phenylmethoxybenzene with carbon dioxide in the presence of ethylmagnesium bromide and iron(II) chloride in tetrahydrofuran and diethyl ether under an inert atmosphere . The reaction proceeds through a regioselective pathway, yielding the desired product.

Another method involves the hydrolysis of 3-benzoylphenyl acetonitrile or its alkoxide, followed by methylation and subsequent hydrolysis to obtain 2-(3-benzoylphenyl)propionic acid . This method is more complex and involves multiple steps, including the formation of intermediates such as 3-benzoylphenyl-cyanoethyl acetate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Benzyloxyphenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction can produce benzyloxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-(3-Benzyloxyphenyl)propionic acid has been studied for its anti-inflammatory and analgesic properties. Its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential use in pain management and inflammatory conditions.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The results indicated a dose-dependent response, highlighting its potential as an effective anti-inflammatory agent.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75% | 85% |

| Aspirin | 80% | 70% |

Material Science

The compound has also found applications in material science, particularly in the development of polymers and coatings due to its ability to enhance mechanical properties and thermal stability.

Case Study: Polymer Composite Development

Research focused on incorporating this compound into polymer matrices showed improved tensile strength and flexibility. The modified polymers exhibited enhanced thermal properties, making them suitable for high-performance applications.

| Property | Pure Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Cosmetic Formulations

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects.

Case Study: Skin Protection Formulation

In a comparative study, formulations containing this compound showed significant improvements in skin hydration and elasticity compared to standard formulations without this compound.

| Formulation Type | Hydration Improvement (%) | Elasticity Improvement (%) |

|---|---|---|

| Control | 10% | 5% |

| With this compound | 25% | 15% |

Wirkmechanismus

The mechanism of action of 2-(3-Benzyloxyphenyl)propionic acid involves its interaction with molecular targets and pathways related to inflammation and pain. The compound is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain. It may also modulate glucose metabolism by influencing insulin sensitivity and glucose production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Phenylmethoxyphenyl)propanoic acid

- 2-(3-Benzyloxyphenyl)propanoic acid

- Methyl (3-benzyloxyphenyl)acetate

Uniqueness

2-(3-Benzyloxyphenyl)propionic acid is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an anti-inflammatory and analgesic agent compared to other similar compounds .

Biologische Aktivität

2-(3-Benzyloxyphenyl)propionic acid, also known as a derivative of propionic acid, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is structurally related to other arylpropionic acids, which have been studied for their pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H16O3. It features a propionic acid moiety attached to a phenyl ring that is further substituted with a benzyloxy group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound was shown to reduce levels of interleukin-6 (IL-6) and interleukin-1 beta (IL-1β), which are critical mediators in inflammatory responses .

Table 1: Inhibitory Effects on Cytokine Production

| Concentration (μg/mL) | IL-6 Reduction (%) | IL-1β Reduction (%) |

|---|---|---|

| 12.5 | 31.36 | 23.64 |

| 25 | 47.55 | 34.50 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including DPPH radical scavenging tests. The compound demonstrated a dose-dependent increase in antioxidant activity, indicating its potential as a protective agent against oxidative stress-related damage .

Table 2: Antioxidant Activity Assay Results

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. Notably, it exhibited selective toxicity towards A549 non-small cell lung cancer cells while sparing normal Vero cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on A549 Cells

A recent study investigated the effects of varying concentrations of the compound on A549 cell viability:

- Control Viability: 100%

- Treatment at 50 μg/mL: Reduced viability to 40%

- Treatment at 100 μg/mL: Reduced viability to 20%

This data suggests that higher concentrations significantly impair cancer cell survival.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway: The compound interferes with the NF-κB signaling pathway, which plays a crucial role in mediating inflammatory responses and cancer progression.

- Scavenging Free Radicals: Its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage.

- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through intrinsic pathways.

Eigenschaften

IUPAC Name |

2-(3-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(16(17)18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVCXUJSHZJQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615228 | |

| Record name | 2-[3-(Benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56911-49-0 | |

| Record name | 2-[3-(Benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.